3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a methoxy group and a phenyl ring bearing two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl alcohol with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives[][3].
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine is unique due to its combination of a pyridine ring with a methoxy group and a phenyl ring bearing two trifluoromethyl groups. This structural arrangement imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable for various applications .
Properties
CAS No. |
207509-50-0 |
---|---|
Molecular Formula |
C14H9F6NO |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-9(5-11(6-10)14(18,19)20)8-22-12-2-1-3-21-7-12/h1-7H,8H2 |
InChI Key |
HKUCOYBXLLCKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.